N-(Adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135) is a synthetic cannabinoid (SC) characterized by its adamantyl group and a terminally fluorinated pentyl side chain. [, , , ] It belongs to a group of compounds known as third-generation synthetic cannabinoids, which are frequently identified in forensic and toxicological contexts. [] STS-135 has been found as an active ingredient in herbal smoking mixtures. [, ] It is primarily utilized in scientific research to investigate its interactions with cannabinoid receptors and its metabolic pathways.
STS-135, also known as N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide, is a synthetic cannabinoid classified as a designer drug. It is part of the indole class of cannabimimetics, which are compounds designed to mimic the effects of cannabinoids found in cannabis. The compound is notable for its terminally fluorinated structure and has been identified as a potent agonist for cannabinoid receptors in vitro, specifically the human CB1 and CB2 receptors. Its legal status varies by region; as of October 2015, it is controlled in China and illegal in the United Kingdom .
STS-135 is synthesized from various chemical precursors that include an adamantyl group and a fluorinated pentyl side chain. It is categorized under synthetic cannabinoids, which are often marketed as alternatives to cannabis. The compound's classification stems from its pharmacological activity, which closely resembles that of natural cannabinoids, leading to its use in research and potential recreational applications .
Methods:
The synthesis of STS-135 involves several steps, typically starting with commercially available indole derivatives. The key steps include:
The exact synthetic route may vary depending on the specific laboratory protocols employed but generally follows these outlined principles .
Structure:
The molecular formula for STS-135 is C24H31FN2O, with a molar mass of approximately 382.523 g/mol. Its structure features an indole core with various substituents that contribute to its biological activity.
Data:
The presence of both an adamantyl group and a fluorinated side chain suggests enhanced lipophilicity and receptor affinity compared to non-fluorinated analogs .
STS-135 undergoes several chemical reactions typical for synthetic cannabinoids:
The mechanism by which STS-135 exerts its effects involves:
Physical Properties:
Chemical Properties:
Relevant analyses indicate that STS-135's stability and reactivity are critical factors influencing its pharmacological profile and potential applications .
STS-135 has been investigated primarily for its potential scientific uses:
NASA's Space Shuttle Program represented a revolutionary leap in spaceflight capability when Columbia launched on STS-1 in 1981. Over three decades, the fleet (Columbia, Challenger, Discovery, Atlantis, and Endeavour) completed 135 missions, deploying satellites, conducting scientific research, and servicing the Hubble Space Telescope. The program's most significant achievement was the assembly of the International Space Station (ISS), a multinational orbiting laboratory spanning an area equivalent to a football field [2] [9]. Atlantis, the fourth orbiter, joined the fleet in 1985 and flew 33 missions, including the first shuttle docking with Russia's Mir space station in 1995 [9]. By 2011, the program had logged 537 million miles across 21,152 Earth orbits, but faced retirement due to high operational costs and safety concerns following the Columbia disaster [6].
STS-135's approval faced significant budgetary uncertainty. Initially authorized as the contingency mission STS-335 to rescue the STS-134 crew if needed, it lacked dedicated funding in NASA's 2011 budget [1] [6]. Proponents, led by Senator Bill Nelson (D-FL), argued the mission was essential to mitigate gap risks in ISS resupply due to delays in commercial cargo programs. The NASA Authorization Act of 2010, signed October 11, included STS-135 but required separate appropriations [1]. A continuing resolution in April 2011 finally allocated $5.5 billion for space operations, enabling the mission [1] [6]. Key political dynamics included:
Table 1: STS-135 Mission Parameters
Parameter | Detail | Source |
---|---|---|
Launch Date | July 8, 2011, 15:29:04 UTC | [1] [8] |
Landing Date | July 21, 2011, 09:56:56 UTC | [8] |
Mission Duration | 12 days, 18 hours, 27 minutes, 52 seconds | [8] |
Payload Mass to ISS | 12,890 kg (28,418 lb) | [1] |
Return Cargo Mass | 2,600 kg (5,700 lb) | [4] |
Orbiter | Atlantis (OV-104, 33rd flight) | [3] [9] |
Table 2: Major Payloads on STS-135
Payload | Function | Significance |
---|---|---|
Raffaello MPLM | Pressurized logistics carrier with 16 resupply racks | Delivered >1 year of critical supplies; final MPLM flight [1] [7] |
Robotic Refueling Mission (RRM) | Experiment to test satellite-servicing tools | Pioneered future robotic servicing technologies [8] |
Lightweight Multi-Purpose Carrier (LMC) | Returned failed ammonia pump module to Earth | Enabled failure analysis for station systems [1] |
PicoSat Satellite | Technology demonstrator for solar cell performance | Final payload deployed from a shuttle [4] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: